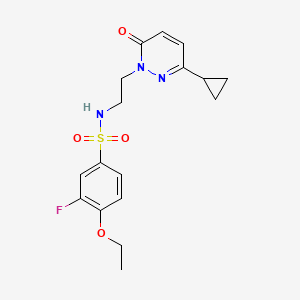

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and a benzenesulfonamide moiety. The pyridazinone ring is a six-membered heterocycle with two adjacent nitrogen atoms, which is known to confer diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition via binding to active sites or allosteric regions.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-2-25-16-7-5-13(11-14(16)18)26(23,24)19-9-10-21-17(22)8-6-15(20-21)12-3-4-12/h5-8,11-12,19H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRODPWYNMSFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridazinone core substituted with a cyclopropyl group and an ethoxy group, contributing to its unique pharmacological profile. The molecular formula is C₁₅H₁₉N₃O₃S, with a molecular weight of 301.34 g/mol. Its structural components are essential for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃S |

| Molecular Weight | 301.34 g/mol |

| Functional Groups | Sulfonamide, Ethoxy, Pyridazinone |

| CAS Number | 2097862-97-8 |

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has been studied for its ability to inhibit tumor growth through modulation of specific signaling pathways involved in cell proliferation.

- Enzyme Inhibition : It may interact with various enzymes, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

The mechanism of action involves binding to specific molecular targets, including enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways critical for disease progression. However, detailed studies are required to fully elucidate these mechanisms.

Case Studies and Research Findings

- In Vitro Studies : Research demonstrated that compounds similar to this compound effectively inhibited cancer cell lines in vitro. Specific IC50 values indicate potency against various cancer types.

- Animal Models : Preclinical studies involving animal models have shown promising results, where administration of the compound led to reduced tumor sizes and improved survival rates compared to control groups.

- Comparative Studies : Comparative analyses with other known anticancer agents revealed that this compound possesses a unique profile that may offer advantages in terms of selectivity and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on available data from analogous compounds:

Comparison with N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides

- Structural Differences: The anthracene-based acetamide in lacks the pyridazinone and sulfonamide groups but shares an amide linkage. The target compound’s pyridazinone ring may offer distinct hydrogen-bonding capabilities compared to the anthracenequinone system.

- Biological Activity: The anthracene-quinone acetamide exhibits antioxidant and antiplatelet activity, likely mediated by redox cycling or interference with platelet signaling pathways. In contrast, sulfonamide-pyridazinone hybrids are more commonly associated with kinase inhibition (e.g., MAPK or CDK targets) due to their ability to mimic ATP-binding motifs .

Comparison with 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Similarities: Both compounds contain sulfonamide groups and fluorinated aromatic rings, which are critical for enhancing lipophilicity and metabolic stability. The chromen-4-one core in provides a planar structure for π-π stacking interactions, whereas the pyridazinone in the target compound may favor polar interactions due to its nitrogen-rich heterocycle .

- Synthetic Challenges: The chromenone derivative in requires multi-step synthesis involving Suzuki-Miyaura coupling, whereas the pyridazinone-sulfonamide hybrid may be synthesized via nucleophilic substitution or cyclocondensation reactions. The latter could offer scalability advantages .

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Physicochemical Properties

Preparation Methods

Pyridazinone Core Formation

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones or γ-keto esters with hydrazines. For the 3-cyclopropyl variant, a cyclopropane-containing γ-keto ester is reacted with hydrazine hydrate under acidic conditions:

$$

\text{Cyclopropanecarbonyl chloride} + \text{ethyl acetoacetate} \rightarrow \gamma\text{-keto ester intermediate} \xrightarrow{\text{NH}2\text{NH}2} 3\text{-cyclopropylpyridazinone}

$$

Reaction conditions: Acetonitrile solvent, formic acid catalyst, reflux at 103°C for 5 hours.

Ethylamine Side Chain Introduction

The ethylamine linker is introduced via nucleophilic substitution or alkylation. A preferred method involves reacting 3-cyclopropylpyridazinone with 2-bromoethylamine hydrobromide in the presence of anhydrous tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene at 112°C for 20 hours. Yield: ~79% after recrystallization from isopropyl alcohol.

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

Sulfonation of 4-Ethoxy-3-Fluorobenzene

Direct sulfonation of the aromatic ring is achieved using chlorosulfonic acid:

$$

\text{4-Ethoxy-3-fluorobenzene} \xrightarrow{\text{ClSO}3\text{H}} 4\text{-ethoxy-3-fluoro-}\textit{para}\text{-toluenesulfonic acid}

$$

Subsequent treatment with phosphorus pentachloride converts the sulfonic acid to the sulfonyl chloride:

$$

\text{Sulfonic acid} \xrightarrow{\text{PCl}5} 4\text{-ethoxy-3-fluorobenzenesulfonyl chloride}

$$

Coupling of Subunits via Sulfonamide Bond Formation

The final step involves reacting 3-cyclopropyl-6-oxopyridazin-1(6H)-ylethylamine with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions:

$$

\text{Pyridazinone ethylamine} + \text{Sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound}

$$

Optimized Conditions :

- Solvent : Toluene or dichloromethane

- Base : Tripotassium phosphate or diisopropylethylamine

- Additive : Sodium iodide (phase-transfer catalyst)

- Temperature : Reflux (108–112°C) for 3–5 hours

- Work-up : Aqueous washes (sodium bicarbonate), solvent distillation, and recrystallization from isopropyl alcohol/water.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling

An alternative approach employs Mitsunobu conditions to couple pre-formed sulfonamide and pyridazinone alcohol intermediates:

$$

\text{Pyridazinone alcohol} + \text{Sulfonamide} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}

$$

Advantages : Higher regioselectivity.

Disadvantages : Costlier reagents (DIAD) and lower yields (~65%).

Solid-Phase Synthesis

Immobilization of the pyridazinone ethylamine on Wang resin enables stepwise sulfonylation and cleavage, though scalability remains challenging.

Characterization and Quality Control

Key Analytical Data :

- Molecular Formula : $$ \text{C}{22}\text{H}{24}\text{FN}3\text{O}4\text{S} $$ (calculated)

- MS (ESI+) : $$ m/z = 470.1 \, [\text{M+H}]^+ $$

- $$^1\text{H NMR}$$ (DMSO-$$d_6$$): δ 1.35 (t, 3H, OCH₂CH₃), 1.45–1.55 (m, 4H, cyclopropyl), 3.20 (q, 2H, NHCH₂), 4.10 (q, 2H, OCH₂), 6.90–7.80 (m, 3H, aromatic).

Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

- Cyclopropyl Stability : The cyclopropyl group is prone to ring-opening under strongly acidic conditions. Mitigation: Use buffered reaction media (pH 6–8).

- Sulfonamide Hydrolysis : Competing hydrolysis of sulfonyl chloride necessitates anhydrous conditions and rapid reaction times.

- Scale-up Limitations : Distillation steps for solvent exchange (e.g., acetonitrile to toluene) require careful temperature control to prevent decomposition.

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Cyclization steps often require reflux (80–120°C) to avoid side products .

- Catalysts : Pd-mediated cross-coupling may be used for cyclopropane functionalization .

How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] for CHFNOS) .

Methodological Tip : Use deuterated DMSO for NMR to dissolve the sulfonamide group effectively .

What in vitro models are suitable for evaluating its biological activity?

Basic Research Question

- Cancer cell lines : Screen against panels (e.g., NCI-60) to assess antiproliferative activity. Dose-response curves (IC) are critical for potency evaluation .

- Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s known role in enzyme binding .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often arise from assay variability or compound stability. Mitigation strategies include:

Standardized protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .

Stability profiling : Monitor compound degradation in assay media (e.g., pH 7.4 PBS) via LC-MS to rule out false negatives .

Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays) .

What strategies improve aqueous solubility without compromising bioactivity?

Advanced Research Question

- Prodrug design : Introduce phosphate or PEG groups at the ethoxy moiety to enhance hydrophilicity .

- Salt formation : React with sodium or potassium hydroxide to generate sulfonate salts .

- Co-solvent systems : Use cyclodextrin-based formulations to maintain solubility in physiological buffers .

Validation : Measure logP before/after modification and confirm bioactivity retention via enzyme inhibition assays .

How can computational methods predict target binding modes?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., Ser/Thr kinases) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess hydrogen-bond persistence .

- Pharmacophore mapping : Align with known inhibitors (e.g., COX-2 sulfonamides) to identify critical binding features .

Data Interpretation : Cross-validate with mutagenesis studies to confirm predicted binding sites .

What are the key handling and storage protocols for this compound?

Basic Research Question

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N) to prevent oxidation of the cyclopropyl group .

- Handling : Use glove boxes for hygroscopic intermediates and avoid prolonged exposure to light .

- Waste disposal : Neutralize with 10% NaOH before incineration due to fluorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.